molecular formula C10H4F3NO2 B13269077 6,7,8-Trifluoroisoquinoline-1-carboxylic acid

6,7,8-Trifluoroisoquinoline-1-carboxylic acid

Cat. No.: B13269077
M. Wt: 227.14 g/mol
InChI Key: QMAZKNMEBNZPQB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-Trifluoroisoquinoline-1-carboxylic acid typically involves the introduction of fluorine atoms into the isoquinoline ring. One common method is the cyclization of fluorinated precursors under specific conditions. For instance, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile can efficiently produce densely functionalized isoquinolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using fluorinated starting materials

Chemical Reactions Analysis

Types of Reactions: 6,7,8-Trifluoroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted isoquinolines with different functional groups.

Scientific Research Applications

6,7,8-Trifluoroisoquinoline-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7,8-Trifluoroisoquinoline-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Uniqueness: 6,7,8-Trifluoroisoquinoline-1-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the isoquinoline ring. This positioning can significantly influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H4F3NO2

Molecular Weight

227.14 g/mol

IUPAC Name

6,7,8-trifluoroisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H4F3NO2/c11-5-3-4-1-2-14-9(10(15)16)6(4)8(13)7(5)12/h1-3H,(H,15,16)

InChI Key

QMAZKNMEBNZPQB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C(C(=C(C=C21)F)F)F)C(=O)O

Origin of Product

United States

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